EGFR Mutant Selectivity: Nitroflavone Scaffold Confers Preferential Inhibition of T790M/C797S Mutants over Wild-Type EGFR
Nitroflavone-based compounds, including derivatives structurally related to 4',6-dinitroflavone, demonstrate low-micromolar inhibition of EGFR phosphorylation against the L858R/T790M double mutant and the L858R/T790M/C797S triple mutant, with selectivity over wild-type EGFR. This mutant-selective profile is attributed to the presence and position of the nitrophenoxy moiety on the flavone scaffold [1]. In contrast, earlier aminoflavone series evaluated against wild-type EGFR exhibited different potency characteristics, and single-nitroflavone analogs such as 4'-nitroflavone showed lower antiproliferative activity in tumor cell line panels, consistent with reduced kinase engagement [2].
| Evidence Dimension | EGFR mutant versus wild-type selectivity (inhibition of phosphorylation) |
|---|---|
| Target Compound Data | Nitroflavone-based compound: low-micromolar IC₅₀ against EGFR L858R/T790M and L858R/T790M/C797S mutants, with selectivity over wild-type EGFR (exact IC₅₀ not reported in abstract) |
| Comparator Or Baseline | Wild-type EGFR (inhibited to lesser extent); aminoflavone series (prior scaffold); 4'-nitroflavone (antiproliferative activity rank: moderate effect) |
| Quantified Difference | Selective mutant inhibition at low-micromolar concentrations; 4'-nitroflavone ranked as 'moderate effect' in antiproliferative hierarchy, below 2′,6-dinitroflavone |
| Conditions | Activity-based enzyme assay against wild-type EGFR, L858R/T790M, and L858R/T790M/C797S; in vitro tumor cell line proliferation panel |
Why This Matters
For drug discovery programs targeting osimertinib-resistant NSCLC harboring C797S mutations, the nitroflavone scaffold provides a validated starting point for mutant-selective inhibitor development, a property not observed with non-nitrated or single-nitro flavones.
- [1] Minnelli C, et al. Identification of a novel nitroflavone-based scaffold for designing mutant-selective EGFR tyrosine kinase inhibitors targeting T790M and C797S resistance in advanced NSCLC. Bioorg Chem. 2022;129:106219. View Source
- [2] Cárdenas M, et al. Antitumor activity of some natural flavonoids and synthetic derivatives on various human and murine cancer cell lines. Bioorg Med Chem. 2006;14(9):2966-2971. View Source
